4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide
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Overview
Description
4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an aminophenyl group, a sulfanyl group, and a hydroxy group attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aminophenyl sulfanyl intermediate: This step involves the reaction of 4-aminothiophenol with a suitable halogenated naphthalene derivative under basic conditions to form the aminophenyl sulfanyl intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxy group.
Amidation: The final step involves the reaction of the hydroxylated intermediate with an appropriate carboxylic acid derivative, such as phthalic anhydride, under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione: Shares structural similarities but differs in the core structure.
2-thio-containing pyrimidines: Contains a sulfur atom and exhibits similar biological activities.
Uniqueness
4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups and naphthalene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H18N2O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfanyl-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O2S/c24-15-10-12-17(13-11-15)28-21-14-20(22(26)19-9-5-4-8-18(19)21)23(27)25-16-6-2-1-3-7-16/h1-14,26H,24H2,(H,25,27) |
InChI Key |
KOXNVQJQLSBMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=CC=C(C=C4)N)O |
Origin of Product |
United States |
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